Urea, N'-arabinosyl-N-methyl-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea is a nitrosourea derivative with potential antineoplastic activity. This compound is known for its ability to cross the blood-brain barrier, making it a valuable agent in the treatment of brain tumors. It is a part of the larger family of nitrosoureas, which are extensively studied for their antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea involves the reaction of L-arabinose with methyl isocyanate and nitrous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The resulting intermediate is then treated with nitrous acid to form N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea .
L-arabinose: is reacted with in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea follows a similar synthetic route but on a larger scale. The process involves:
Batch reactors: for the initial reaction between L-arabinose and methyl isocyanate.
Continuous flow reactors: for the subsequent nitrosation step.
Purification: steps, including crystallization and filtration, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives and other oxidation products.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted nitrosourea derivatives.
Wissenschaftliche Forschungsanwendungen
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored for its potential as an antineoplastic agent, particularly in the treatment of brain tumors.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea involves:
Alkylation: The compound alkylates DNA, leading to the formation of cross-links and strand breaks.
Carbamoylation: It also carbamoylates proteins, affecting their function and leading to cell death.
Molecular Targets: The primary targets are DNA and proteins involved in cell division and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy.
N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea: Another nitrosourea with antitumor activity.
Streptozotocin: A naturally occurring nitrosourea used in the treatment of pancreatic cancer.
Uniqueness
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea is unique due to its ability to cross the blood-brain barrier and its specific molecular structure, which provides distinct antitumor properties compared to other nitrosoureas .
Eigenschaften
Molekularformel |
C7H13N3O6 |
---|---|
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
1-methyl-1-nitroso-3-(3,4,5-trihydroxyoxan-2-yl)urea |
InChI |
InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14) |
InChI-Schlüssel |
BADMGRJDJPQBLS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.